

Antihyperglycemic and anti-obesity features of 1-Deoxynojirimycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Deoxynojirimycin Hydrochloride

Cat. No.: B014444

[Get Quote](#)

An In-depth Technical Guide on the Antihyperglycemic and Anti-obesity Features of 1-Deoxynojirimycin

Executive Summary

1-Deoxynojirimycin (DNJ) is a potent polyhydroxy alkaloid, classified as an iminosugar, predominantly found in mulberry leaves (*Morus alba*), as well as in certain microorganisms like *Bacillus* and *Streptomyces* species.[1][2] Renowned for its robust biological activities, DNJ has garnered significant scientific interest, particularly for its therapeutic potential in managing metabolic disorders. This technical guide provides a comprehensive overview of the antihyperglycemic and anti-obesity properties of DNJ, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing core signaling pathways. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

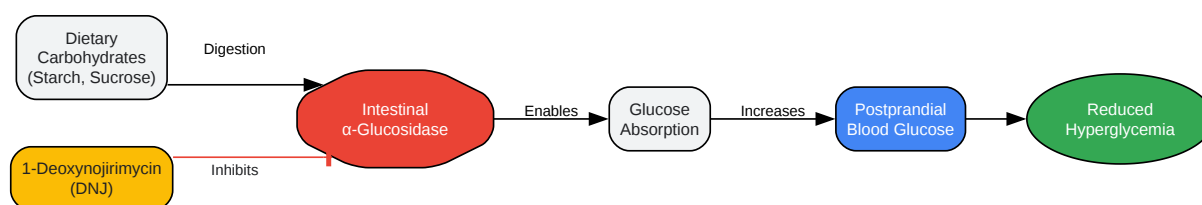
Antihyperglycemic Mechanisms of Action

DNJ exerts its glucose-lowering effects through a multi-pronged approach, targeting key processes in carbohydrate digestion, glucose absorption, and systemic glucose homeostasis.

Primary Mechanism: Inhibition of Intestinal α -Glucosidases

The principal and most well-documented mechanism of DNJ is its competitive inhibition of α -glucosidase enzymes located in the brush border of the small intestine.[1][2][3] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion—breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[3]

By binding to the active sites of these enzymes, DNJ effectively delays carbohydrate digestion and subsequent glucose absorption into the bloodstream.[2][4] This action leads to a significant reduction in postprandial hyperglycemia (the sharp rise in blood glucose after a meal), a critical factor in the management of type 2 diabetes.[1][4][5] Clinical and preclinical studies have consistently demonstrated that DNJ significantly lowers postprandial plasma glucose and insulin levels.[4][6]

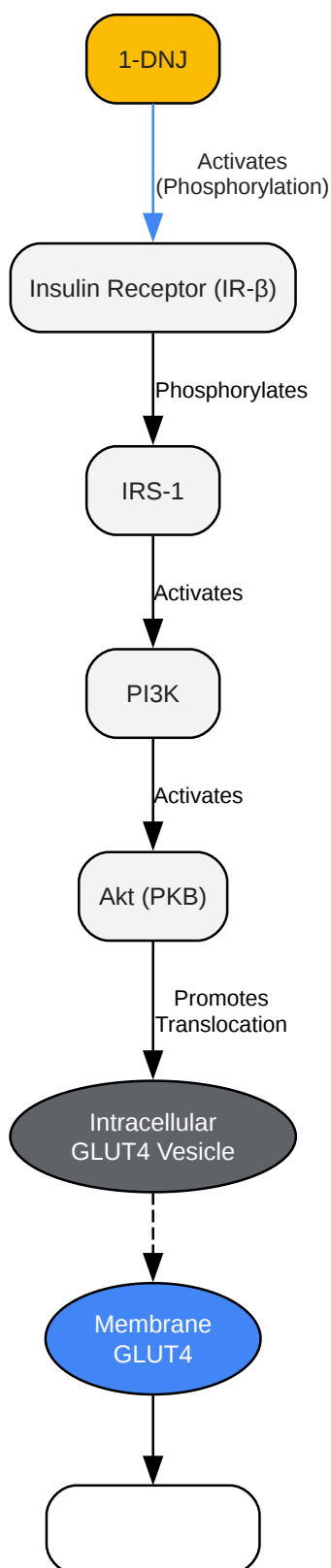


[Click to download full resolution via product page](#)

Caption: Primary antihyperglycemic action of DNJ via α -glucosidase inhibition.

Enhancement of Insulin Sensitivity

Beyond its effects in the gut, absorbed DNJ improves insulin sensitivity in peripheral tissues, particularly skeletal muscle.[7][8] This is achieved through the activation of the insulin receptor signaling pathway. DNJ treatment has been shown to increase the phosphorylation of key signaling molecules, including insulin receptor beta (IR- β), insulin receptor substrate-1 (IRS1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt).[7] The activation of this PI3K/Akt pathway culminates in the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating increased glucose uptake from the blood into muscle cells.[7]



[Click to download full resolution via product page](#)

Caption: DNJ-mediated enhancement of insulin sensitivity via the PI3K/Akt pathway.

Modulation of Hepatic Glucose Metabolism

DNJ also directly influences glucose metabolism in the liver. Studies have shown that DNJ treatment upregulates the activity and expression of key glycolytic enzymes, such as glucokinase (GK), phosphofructokinase (PFK), and pyruvate kinase (PK).^{[5][9]} Concurrently, it downregulates the expression of crucial gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase).^{[5][9]} This dual action shifts hepatic metabolism towards glucose breakdown (glycolysis) and away from glucose synthesis (gluconeogenesis), further contributing to lower systemic blood glucose levels.

Impact on Gut Microbiota

Emerging evidence suggests that DNJ's metabolic benefits are partly mediated through its influence on the gut microbiome.^[10] DNJ treatment has been shown to alleviate gut dysbiosis in diabetic animal models by promoting the growth of beneficial bacteria like *Lactobacillus* and *Bifidobacterium* while suppressing potentially harmful genera.^{[9][11]} These alterations in the gut microbial community can contribute to improved glucose homeostasis and overall metabolic health.

Anti-Obesity Mechanisms of Action

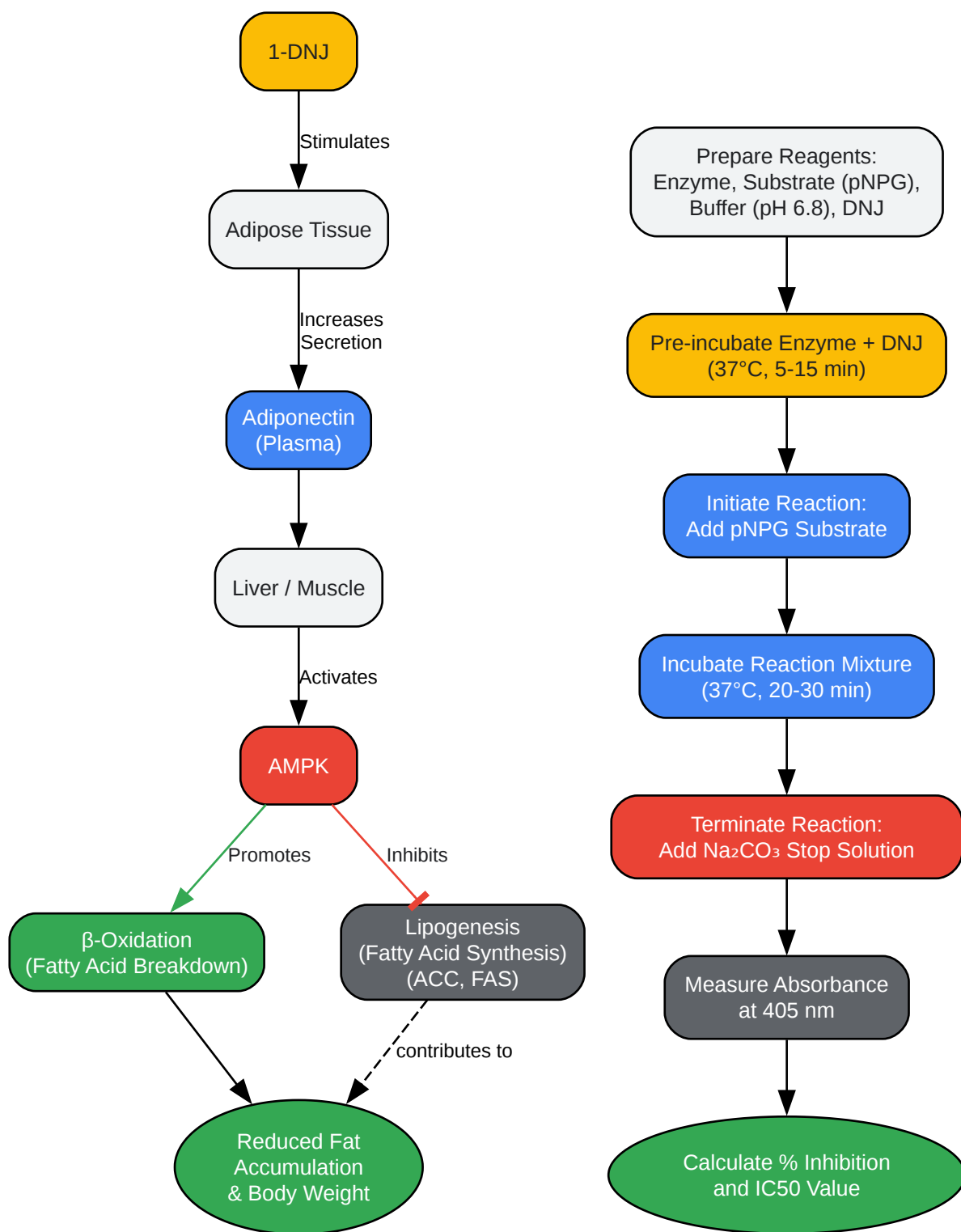
DNJ demonstrates significant anti-obesity effects, primarily by regulating lipid metabolism and adipokine secretion.

Regulation of Adiponectin and AMPK Signaling

A pivotal mechanism in DNJ's anti-obesity action is its ability to increase the expression and plasma levels of adiponectin, an adipokine known to enhance insulin sensitivity and promote fatty acid oxidation.^{[12][13][14]} Increased adiponectin levels lead to the activation of AMP-activated protein kinase (AMPK) in the liver and muscle.^{[14][15]} AMPK, a central regulator of cellular energy homeostasis, subsequently stimulates the β -oxidation of fatty acids while simultaneously inhibiting lipid synthesis pathways.^{[12][14]}

Modulation of Lipid Metabolism Enzymes

DNJ directly impacts the enzymatic machinery of lipid metabolism. It has been shown to decrease the activity of key lipogenic enzymes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).^[16] In concert, it elevates the activity of enzymes involved in fatty acid breakdown, such as carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase (ACO).^[16] This coordinated regulation results in reduced fat accumulation in the liver and adipose tissue, decreased visceral fat weight, and a reduction in adipocyte size.^{[12][13][16]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiobesity effects and improvement of insulin sensitivity by 1-deoxynojirimycin in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 1-Deoxynojirimycin Isolated from Mulberry Leaves on Glucose Metabolism and Gut Microbiota in a Streptozotocin-Induced Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Deoxynojirimycin containing Morus alba leaf-based food modulates the gut microbiome and expression of genes related to obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intake of mulberry 1-deoxynojirimycin prevents diet-induced obesity through increases in adiponectin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intake of 1-deoxynojirimycin suppresses lipid accumulation through activation of the beta-oxidation system in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mulberry 1-deoxynojirimycin pleiotropically inhibits glucose-stimulated vascular smooth muscle cell migration by activation of AMPK/RhoB and down-regulation of FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect and Mechanism of 1-Deoxynojirimycin on Lipid Metabolism in Obese Mice [spkx.net.cn]
- To cite this document: BenchChem. [Antihyperglycemic and anti-obesity features of 1-Deoxynojirimycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014444#antihyperglycemic-and-anti-obesity-features-of-1-deoxynojirimycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com